

AGI-6780: Inducing Cellular Differentiation in IDH2-Mutant Malignancies

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Compound of Interest

Compound Name: AGI-6780

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Application Notes and Protocols for Researchers

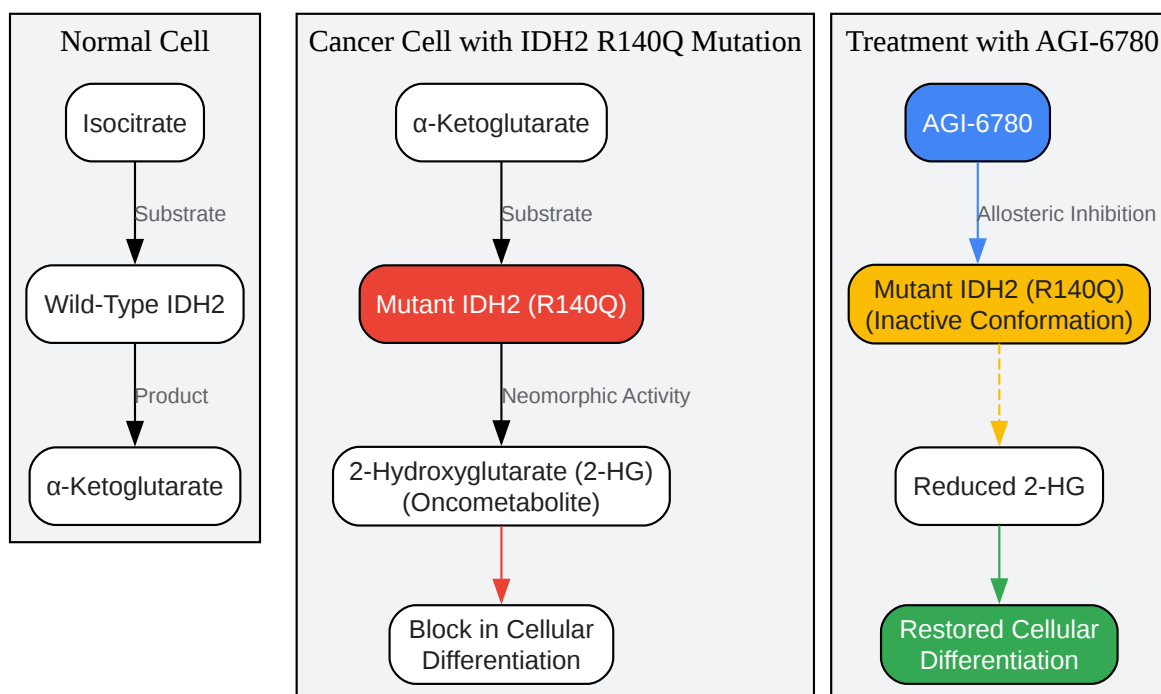
Introduction

AGI-6780 is a potent and selective small-molecule inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme, a common mutation found in various cancers, including acute myeloid leukemia (AML).^{[1][2][3][4][5]} This mutation confers a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite (R)-2-hydroxyglutarate (2-HG).^[5] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to tumorigenesis. **AGI-6780** acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH2 enzyme, which locks it in an inactive conformation.^{[4][5][6]} This targeted inhibition of the IDH2 R140Q mutant leads to a reduction in 2-HG levels, thereby restoring normal cellular differentiation processes.^{[1][7]} These application notes provide an overview of **AGI-6780**'s mechanism and detailed protocols for its use in in vitro cell differentiation studies.

Mechanism of Action

Mutations in the IDH2 gene, particularly at the R140 residue, are frequently observed in AML.^[2] The resulting mutant IDH2 enzyme gains the ability to convert α -ketoglutarate (α -KG) to 2-HG. **AGI-6780** selectively binds to an allosteric site at the dimer interface of the IDH2 R140Q mutant enzyme.^{[4][5]} This binding event stabilizes the enzyme in an open, inactive conformation, preventing the catalytic activity responsible for 2-HG production.^[6] The subsequent decrease in intracellular 2-HG levels alleviates the block on hematopoietic

differentiation, allowing leukemia cells to mature into granulocytic and macrophage-like cells.[7]
[8]



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Figure 1: Mechanism of **AGI-6780** in IDH2-mutant cells.

Quantitative Data

The following tables summarize the in vitro efficacy of **AGI-6780**.

Table 1: Inhibitory Activity of **AGI-6780**

Target Enzyme	IC50 (nM)	Reference
IDH2 R140Q mutant	23 ± 1.7	[1]
Wild-Type IDH2	190 ± 8.1	[1]
IDH1 R132H mutant	> 1,000,000	[1]

Table 2: Cellular Activity of **AGI-6780**

Cell Line/Condition	Assay	IC50/EC50 (nM)	Reference
U87 glioblastoma cells (expressing IDH2 R140Q)	2-HG formation	11 ± 2.6	[1]
TF-1 erythroleukemia cells (expressing IDH2 R140Q)	2-HG formation	18 ± 0.51	[1]
Cell lines overexpressing IDH2 R140Q	2-HG reduction	20	[9]

Experimental Protocols

Protocol 1: In Vitro IDH2 Enzymatic Assay (NADPH Depletion)

This protocol is designed to measure the enzymatic activity of mutant IDH2 and the inhibitory effect of **AGI-6780** by monitoring NADPH depletion.

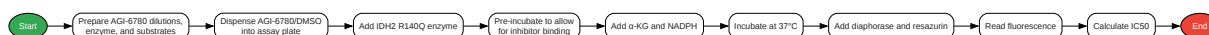
Materials:

- Recombinant human IDH2 R140Q enzyme
- **AGI-6780** (stock solution in DMSO)
- α -ketoglutarate (α -KG)

- NADPH
- Diaphorase
- Resazurin
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.1% BSA)
- 384-well assay plates

Procedure:

- Prepare a 10 mM stock solution of **AGI-6780** in DMSO.^{[1][4]}
- Create a serial dilution of **AGI-6780** in DMSO to achieve the desired final concentrations.
- In a 384-well plate, add **AGI-6780** dilutions or DMSO (vehicle control).
- Add the IDH2 R140Q enzyme to each well and incubate for a specified pre-incubation time (e.g., 1 hour or 16 hours) at room temperature to allow for slow-tight binding.
- Initiate the enzymatic reaction by adding a mixture of α -KG and NADPH. The final reaction volume is typically 50 μ L.^{[1][4]}
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the remaining NADPH. This can be done by adding a catalytic excess of diaphorase and resazurin.^{[1][4]} Diaphorase uses the remaining NADPH to convert resazurin to the fluorescent resorufin.
- Measure the fluorescence at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each **AGI-6780** concentration relative to the DMSO control and determine the IC₅₀ value.



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Figure 2: Workflow for the in vitro IDH2 enzymatic assay.

Protocol 2: Cell-Based 2-HG Measurement

This protocol describes how to measure the effect of **AGI-6780** on the intracellular levels of 2-HG in IDH2 R140Q mutant cell lines.

Materials:

- IDH2 R140Q expressing cells (e.g., TF-1 or U87 cells)
- Appropriate cell culture medium and supplements
- **AGI-6780**
- Cell lysis buffer
- LC-MS/MS system for metabolite analysis

Procedure:

- Culture the IDH2 R140Q expressing cells under standard conditions.
- Seed the cells in multi-well plates and allow them to adhere or stabilize overnight.
- Treat the cells with various concentrations of **AGI-6780** or DMSO (vehicle control) for a specified duration (e.g., 48 hours).^[1]
- After treatment, harvest the cells and perform cell counting to normalize the results.
- Extract the intracellular metabolites by lysing the cells and quenching metabolic activity (e.g., using a cold methanol/water solution).
- Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.
- Analyze the 2-HG levels in the supernatant using a suitable method, such as LC-MS/MS.

- Normalize the 2-HG levels to the cell number for each condition.
- Calculate the percent reduction in 2-HG for each **AGI-6780** concentration and determine the EC50 value.

Protocol 3: In Vitro Cell Differentiation Assay

This protocol is for assessing the ability of **AGI-6780** to induce differentiation in hematopoietic cells, such as primary AML patient samples or the TF-1 erythroleukemia cell line.

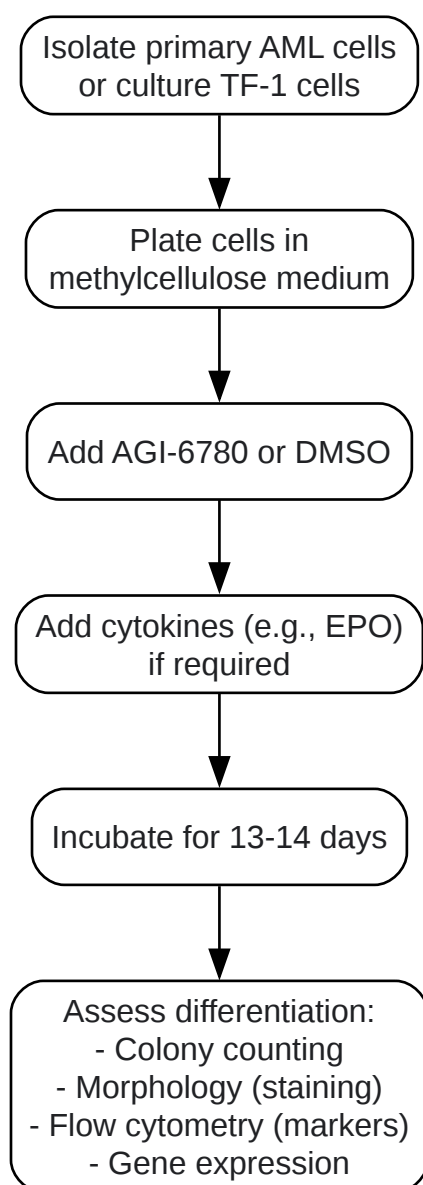
Materials:

- Primary human AML cells with IDH2 R140Q mutation or TF-1 cells expressing IDH2 R140Q
- Methocult™ H4434 methylcellulose medium (or similar)
- **AGI-6780**
- Appropriate cytokines for differentiation (e.g., EPO for TF-1 cells)
- Cell culture plates
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Prepare a working solution of **AGI-6780**.
- For primary AML cells, isolate mononuclear cells from bone marrow or peripheral blood samples.
- Plate the cells (e.g., 10⁴ cells/dish) in duplicate in methylcellulose medium containing the desired concentration of **AGI-6780** (e.g., 5 µM) or DMSO control.[\[1\]](#)[\[4\]](#)
- For TF-1 cells, pre-treat the cells with **AGI-6780** (e.g., 0.2 µM and 1 µM) before inducing differentiation with erythropoietin (EPO).[\[1\]](#)
- Incubate the plates in a humidified incubator at 37°C with 5% CO₂.

- After a suitable incubation period (e.g., 13-14 days for primary AML cells), count the number of colonies containing at least 30 cells.[\[1\]](#)[\[4\]](#)
- Assess cellular differentiation by morphological analysis of the colonies (e.g., Wright-Giemsa staining) or by flow cytometry for differentiation markers (e.g., CD11b, CD14 for myeloid differentiation).
- For TF-1 cells, assess erythroid differentiation by observing the color change of the cell pellet (hemoglobinization) or by measuring the expression of differentiation-associated genes like KLF1 and HBG.[\[1\]](#)



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